Sodium 2-chloro-5-formylbenzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-chloro-5-formylbenzenesulphonate is an organosulfur compound with the molecular formula C7H4ClNaO4S. It is a derivative of benzenesulfonic acid, where the benzene ring is substituted with a chlorine atom at the second position and a formyl group at the fifth position. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-chloro-5-formylbenzenesulphonate typically involves the sulfonation of 2-chloro-5-formylbenzene. The process begins with the chlorination of benzene to produce 2-chlorobenzene, followed by formylation to introduce the formyl group at the fifth position. The final step involves sulfonation using sulfuric acid to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of concentrated sulfuric acid and controlled temperatures to facilitate the sulfonation reaction. The product is then neutralized with sodium hydroxide to obtain the sodium salt form.
Chemical Reactions Analysis
Types of Reactions: Sodium 2-chloro-5-formylbenzenesulphonate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 2-chloro-5-carboxybenzenesulphonate.
Reduction: 2-chloro-5-hydroxymethylbenzenesulphonate.
Substitution: Various substituted benzenesulphonates depending on the nucleophile used.
Scientific Research Applications
Sodium 2-chloro-5-formylbenzenesulphonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic applications.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 2-chloro-5-formylbenzenesulphonate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the sulfonate group enhances the compound’s solubility in aqueous media. The chlorine atom can undergo substitution reactions, making the compound versatile in various chemical transformations. The pathways involved include nucleophilic addition, oxidation-reduction, and substitution mechanisms.
Comparison with Similar Compounds
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used in the production of detergents and dyes.
2-chloro-5-nitrobenzenesulfonic acid: A compound with similar substitution patterns but with a nitro group instead of a formyl group.
Sodium 2-chloro-5-methylbenzenesulphonate: A derivative with a methyl group instead of a formyl group.
Uniqueness: Sodium 2-chloro-5-formylbenzenesulphonate is unique due to the presence of both a formyl group and a sulfonate group on the benzene ring. This combination imparts distinct chemical reactivity, making it valuable in various synthetic applications. The formyl group allows for further functionalization, while the sulfonate group enhances solubility and stability in aqueous solutions.
Properties
CAS No. |
40566-58-3 |
---|---|
Molecular Formula |
C7H4ClNaO4S |
Molecular Weight |
242.61 g/mol |
IUPAC Name |
sodium;2-chloro-5-formylbenzenesulfonate |
InChI |
InChI=1S/C7H5ClO4S.Na/c8-6-2-1-5(4-9)3-7(6)13(10,11)12;/h1-4H,(H,10,11,12);/q;+1/p-1 |
InChI Key |
NHFHWFDCYQTTFV-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1C=O)S(=O)(=O)[O-])Cl.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.